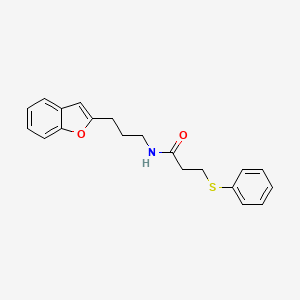

N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c22-20(12-14-24-18-9-2-1-3-10-18)21-13-6-8-17-15-16-7-4-5-11-19(16)23-17/h1-5,7,9-11,15H,6,8,12-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQIMCELONMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide is a compound with the molecular formula C20H21NO2S and a molecular weight of 339.45 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a benzofuran moiety linked to a propyl chain and a phenylthio group, which may contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C20H21NO2S |

| Molecular Weight | 339.45 g/mol |

| IUPAC Name | N-[3-(1-benzofuran-2-yl)propyl]-3-phenylsulfanylpropanamide |

| CAS Number | 2034280-86-7 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives of benzofuran exhibit significant antiviral properties, particularly against RNA viruses. For instance, compounds with similar structural features have shown effective inhibition against various viral strains, demonstrating IC50 values ranging from 0.2 µM to over 350 µM, depending on the specific virus and structural modifications made to the compounds .

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has also been documented. A series of studies reported that benzofuran-based compounds demonstrated moderate to strong activity against bacterial strains, with IC50 values indicating effective inhibition at low concentrations. For example, certain derivatives exhibited IC50 values as low as 1.3 µM against specific bacterial targets, suggesting that structural modifications can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. Compounds with similar frameworks have been identified as potent inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Parkinson's disease and depression. Some derivatives showed high selectivity and affinity towards MAO-A and MAO-B isoforms, with IC50 values reported in the nanomolar range (7 nM to 49 nM), indicating their potential as therapeutic agents .

Study on Antiviral Activity

In a comparative study of antiviral agents, a compound structurally related to this compound was tested against the Hepatitis C virus (HCV). The results indicated an EC50 value of approximately 4 µM, showcasing its potential as a lead compound in antiviral drug development .

Study on Antimicrobial Efficacy

A focused investigation into the antimicrobial properties of benzofuran derivatives revealed that certain modifications significantly enhanced their activity against resistant bacterial strains. One derivative achieved an IC50 value of 62.5 µg/mL against Helicobacter pylori, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide:

Key Observations:

- Benzofuran vs.

- Phenylthio Group vs. Fluorophenyl : The phenylthio group in the target compound may offer greater hydrophobic interactions compared to fluorophenyl derivatives, which prioritize electronic effects (e.g., enhanced binding to polar residues) .

- Propyl Linker Modifications: Compounds with Boc-protected aminopropyl chains () or methylthioethyl side chains () demonstrate the importance of linker flexibility in modulating bioavailability and target engagement.

Enzyme Inhibition Potential

- Acetylcholinesterase (AChE) Inhibition : The benzimidazole-containing analog () showed moderate AChE inhibition (IC₅₀ ~10 µM), attributed to π-π stacking with aromatic residues in the enzyme’s active site. The benzofuran analog may exhibit similar or superior activity due to its larger aromatic surface area.

- GLUT4 Modulation : Fluorophenyl-propanamide derivatives () inhibited GLUT4-mediated glucose uptake in myeloma cells, suggesting that the phenylthio group in the target compound could similarly disrupt glucose transport pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.